2,4,5,6-Tetrabromonicotinonitrile
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Overview
Description
2,4,5,6-Tetrabromonicotinonitrile: is an organic compound with the molecular formula C6Br4N It is a derivative of nicotinonitrile, where four bromine atoms are substituted at the 2, 4, 5, and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrabromonicotinonitrile typically involves the bromination of nicotinonitrile. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in a solvent like acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6-Tetrabromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely debrominated nicotinonitrile.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated pyridine N-oxides.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Reduction: Reducing agents like zinc dust or sodium borohydride in solvents like ethanol or methanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Formation of substituted nicotinonitrile derivatives.
Reduction: Formation of partially or fully debrominated nicotinonitrile.
Oxidation: Formation of brominated pyridine N-oxides.
Scientific Research Applications
2,4,5,6-Tetrabromonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of flame retardants and other brominated materials due to its high bromine content.
Biological Studies: It is utilized in the study of brominated compounds’ effects on biological systems, including their potential as antimicrobial or anticancer agents.
Chemical Research: The compound is used in mechanistic studies to understand the behavior of brominated pyridines under various chemical conditions.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrabromonicotinonitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. The bromine atoms can participate in halogen bonding, while the nitrile group can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding to proteins, enzymes, or other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3,5,6-Tetrabromopyridine: Another brominated pyridine derivative with bromine atoms at different positions.
2,4,6-Tribromonicotinonitrile: A related compound with three bromine atoms and a nitrile group.
2,4,5,6-Tetrabromobenzonitrile: A brominated benzonitrile with a similar structure but different aromatic ring.
Uniqueness: 2,4,5,6-Tetrabromonicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of four bromine atoms enhances its potential as a flame retardant and its utility in organic synthesis compared to compounds with fewer bromine atoms or different substitution patterns.
Properties
Molecular Formula |
C6Br4N2 |
---|---|
Molecular Weight |
419.69 g/mol |
IUPAC Name |
2,4,5,6-tetrabromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6Br4N2/c7-3-2(1-11)5(9)12-6(10)4(3)8 |
InChI Key |
HPEAIDKBAUSAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=C(N=C1Br)Br)Br)Br |
Origin of Product |
United States |
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